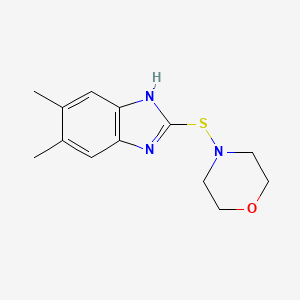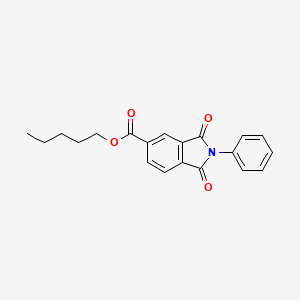![molecular formula C26H25N3O4 B12485110 {4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12485110.png)
{4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-methyl-1-(4-methylphenyl)-5-oxo-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid is a complex organic compound that belongs to the class of quinolinyl-pyrazoles.
Métodos De Preparación
The synthesis of 4-[3-methyl-1-(4-methylphenyl)-5-oxo-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-(4-methylphenyl)-5-oxo-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline with phenoxyacetic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts and requires controlled temperature and pressure to achieve high yields .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetic acid moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[3-methyl-1-(4-methylphenyl)-5-oxo-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antitumor effects.
Mecanismo De Acción
The mechanism of action of 4-[3-methyl-1-(4-methylphenyl)-5-oxo-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[3-methyl-1-(4-methylphenyl)-5-oxo-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid include other quinolinyl-pyrazoles and pyrazoline derivatives. These compounds share similar structural features and biological activities but may differ in their specific chemical properties and applications. Some examples include:
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- Quinolinyl-pyrazoles with different substituents on the quinoline or pyrazole rings .
The uniqueness of 4-[3-methyl-1-(4-methylphenyl)-5-oxo-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-4-yl]phenoxyacetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C26H25N3O4 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2-[4-[3-methyl-1-(4-methylphenyl)-5-oxo-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15-6-10-18(11-7-15)29-26-23(16(2)28-29)24(25-20(27-26)4-3-5-21(25)30)17-8-12-19(13-9-17)33-14-22(31)32/h6-13,24,27H,3-5,14H2,1-2H3,(H,31,32) |
Clave InChI |
ZFCWBAUEQAGZTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C3=C(C(C4=C(N3)CCCC4=O)C5=CC=C(C=C5)OCC(=O)O)C(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-2-{4-[(butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B12485038.png)
![N'-[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]-4-methylbenzenesulfonohydrazide](/img/structure/B12485046.png)

![4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12485060.png)
![3-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485065.png)
![N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12485069.png)
![N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12485074.png)
![Propyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485088.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12485093.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12485095.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485100.png)
![Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485102.png)

